REACTION_CXSMILES
|
P(=O)(O)(O)O.[NH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:12][C:13]1([CH3:23])[CH2:18][C:17]([CH2:20][NH2:21])([CH3:19])[CH2:16][CH:15](N)[CH2:14]1>>[CH3:10][O:9][C:7]([NH:21][CH2:20][C:17]1([CH3:19])[CH2:18][C:13]([CH3:23])([CH3:12])[CH2:14][CH:15]([NH:6][C:7]([O:9][CH3:10])=[O:8])[CH2:16]1)=[O:8].[C:7](=[O:8])([OH:9])[NH2:6].[C:7](=[O:8])([OH:9])[NH2:6].[O:9]=[C:10]1[CH2:11][C:17]([CH3:19])([CH3:16])[CH2:18][C:13]([CH3:14])=[CH:12]1 |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)(C)CN)N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OC)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(O)=O.C(N)(O)=O.O=C1C=C(CC(C)(C)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |